
2-(4-chlorophenyl)-2-oxoethyl N-benzoylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-2-oxoethyl N-benzoylglycinate, commonly known as CCG-63802, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzoylglycinate derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CCG-63802 involves the inhibition of various enzymes, including protein kinases, phosphatases, and proteases. This compound has been found to selectively inhibit the activity of Fyn kinase, a member of the Src family of kinases. Fyn kinase plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of Fyn kinase activity by CCG-63802 leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCG-63802 has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the activity of Fyn kinase. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, CCG-63802 has been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCG-63802 is its ability to selectively inhibit the activity of Fyn kinase. This makes it a valuable tool in studying the role of Fyn kinase in various cellular processes. Additionally, CCG-63802 has been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of CCG-63802 is its low solubility in water, which can make it difficult to work with in some lab experiments.
Zukünftige Richtungen
There are several future directions for the study of CCG-63802. One potential direction is the development of more potent and selective inhibitors of Fyn kinase. Additionally, further studies are needed to explore the potential applications of CCG-63802 in the treatment of various diseases, including cancer and inflammation. Furthermore, the potential use of CCG-63802 as a tool for studying the role of Fyn kinase in various cellular processes should be explored further. Overall, CCG-63802 holds great potential for scientific research and the development of new drugs.
Synthesemethoden
The synthesis of CCG-63802 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-chlorobenzoyl chloride with glycine in the presence of triethylamine to obtain N-benzoylglycine. This intermediate is then reacted with ethyl chloroformate in the presence of triethylamine to obtain 2-(4-chlorophenyl)-2-oxoethyl N-benzoylglycinate. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
CCG-63802 has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes, including protein kinases, phosphatases, and proteases. This compound has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, CCG-63802 has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-14-8-6-12(7-9-14)15(20)11-23-16(21)10-19-17(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWCMTVYAVIGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
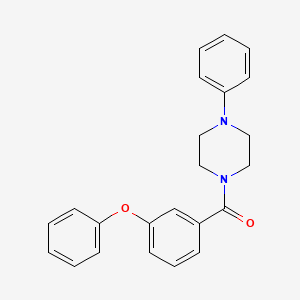
![1-[(4-fluorophenyl)sulfonyl]prolyl-N~3~-methyl-beta-alaninamide](/img/structure/B5353729.png)
![1-cyclopentyl-4-(3-fluorophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5353731.png)
![(3R*,4R*)-1-{[5-(2,3-dichlorophenyl)-2-furyl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5353732.png)
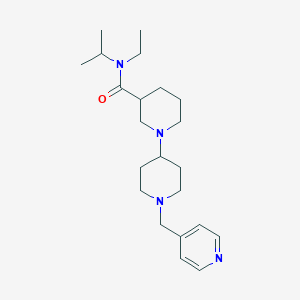
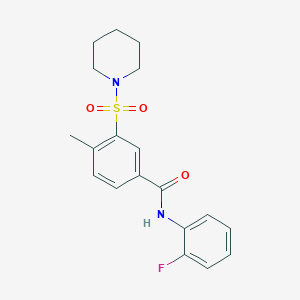
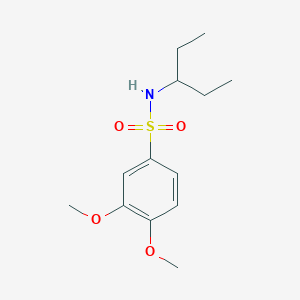
![2-{1-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5353772.png)
![(3aR*,5R*,6S*,7aS*)-2-[(5-isobutyl-1H-pyrazol-3-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5353777.png)
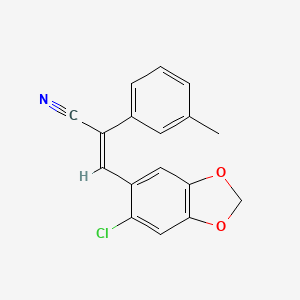
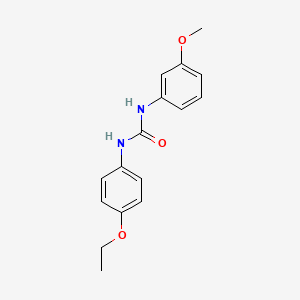

![4-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-morpholinecarboxylic acid](/img/structure/B5353809.png)
![ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5353810.png)
